molecular formula C21H24NNaO8S B104501 Rigosertib sodium CAS No. 1225497-78-8

Rigosertib sodium

Cat. No. B104501
M. Wt: 473.5 g/mol
InChI Key: VLQLUZFVFXYXQE-USRGLUTNSA-M
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Description

Rigosertib sodium is a small molecule in preclinical development that, due to its characteristics as a dual PLK1 and PI3K inhibitor, is particularly effective in counteracting the advance of different types of tumors . It is an anti-cancer agent which has been granted Orphan Drug Designation by the FDA for use in patients with myelodysplastic syndromes (MDS) .


Molecular Structure Analysis

Rigosertib sodium is a member of the novel synthetic benzyl-styryl-sulfonate family . Its molecular formula is C21H24NNaO8S .


Chemical Reactions Analysis

Rigosertib has been reported to have broad activity against a number of different targets, including kinases such as PI3K/Akt or NF-kB complex proteins . It has also been described as a Ras mimetic molecule, inhibiting Ras–Raf binding and, therefore, hampering Ras mitogenic signaling .


Physical And Chemical Properties Analysis

The molecular weight of Rigosertib sodium is 473.5 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Inhibition of Polo-like kinase 1 (Plk1)

Rigosertib was first described as an inhibitor of the mitotic master regulator Polo-like kinase 1 (Plk1) . It has been shown to cause mitotic spindle aberrations, such as multipolar spindles, chromosome mislocalization in metaphase cells, and centrosome fragmentation .

Interaction with PI3K/Akt pathway

Rigosertib may interact with the PI3K/Akt pathway . This pathway is crucial for cell survival and growth, and its dysregulation is often associated with cancer.

Ras–Raf binding mimetic

Rigosertib can act as a Ras–Raf binding mimetic, altering the Ras signaling pathway . This could potentially inhibit the growth of cancer cells.

Microtubule destabilizing agent

Rigosertib has been described as a microtubule destabilizing agent . It can lead to cell-cycle alterations that are typical of other microtubule dynamic poisons .

Activator of stress-induced phospho-regulatory circuit

Rigosertib can activate a stress-induced phospho-regulatory circuit that ultimately hyperphosphorylates and inactivates Ras signaling effectors . This could potentially inhibit the growth of cancer cells.

Induction of Apoptosis

Rigosertib has been shown to induce apoptosis in acute lymphoblastic leukemia (MOLT-3), prostate cancer (DU-145), and lymphoma cells (U937) by inducing a prolonged phosphorylation of RanGAP1-SUMO1 .

Efficacy against different types of tumors

Rigosertib has been evaluated for its efficacy against different types of tumors, including lung adenocarcinoma (A549), breast cancer cells (MCF-7 and MDA-MB231), multiple myeloma (RPMI 8226), and glioblastoma (U87-MG) . The effect was found to be dose- and time-dependent .

Potential antineoplastic agent against lung cancer

Rigosertib has been demonstrated to have different efficacy depending on the cell line considered and it could be a potential antineoplastic agent against lung cancer in humans .

Safety And Hazards

Rigosertib sodium is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Rigosertib has shown different efficacy depending on the cell line considered and could be a potential antineoplastic agent against lung cancer in humans . It has been used in trials studying the treatment and basic science of MDS, RAEB, Cancer, Hepatoma, and Neoplasms, among others . Further studies are needed to fully understand its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQLUZFVFXYXQE-USRGLUTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24NNaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6918735

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
T Ohnuma, D Lehrer, C Ren, SY Cho… - American journal of …, 2013 - ncbi.nlm.nih.gov
Rigosertib (ON 01910. Na), a synthetic novel benzyl styryl sulfone, was administered to 28 patients with advanced cancer in a Phase I trial in order to characterize its pharmacokinetic …
Number of citations: 22 www.ncbi.nlm.nih.gov
A Monfort-Vengut, G de Cárcer - Pharmaceutics, 2023 - mdpi.com
Rigosertib (ON-01910.Na) is a small-molecule member of the novel synthetic benzyl-styryl-sulfonate family. It is currently in phase III clinical trials for several myelodysplastic syndromes …
Number of citations: 7 www.mdpi.com
RS Komrokji, A Raza, JE Lancet, C Ren… - British journal of …, 2013 - Wiley Online Library
The multi‐kinase inhibitor rigosertib ( ON 01910. N a) induces mitotic arrest and apoptosis in myeloblasts, while sparing normal cells. The purpose of this study was to determine the …
Number of citations: 61 onlinelibrary.wiley.com
HH Patel, M Maniar, C Ren, RH Dave - AAPS PharmSciTech, 2018 - Springer
Rigosertib is a novel anticancer drug in clinical development by Onconova therapeutics, Inc. Currently, it is in pivotal phase III clinical trials for myelodysplastic syndrome (MDS) patients. …
Number of citations: 4 link.springer.com
Q Yi, Y Liu, M Cao, J Liu, Q Xiang, G Tan, H Zhang… - Gene, 2020 - Elsevier
… of CDK1 (RO-3306) or PLK1 (Rigosertib sodium), and used flow cytometry to determine the … cycle disappeared with RO-3306 or Rigosertib sodium treatment of LO2 cells and the G2 …
Number of citations: 4 www.sciencedirect.com
A Prasad, N Khudaynazar, PM Kuzontkoski… - Cancer Research, 2014 - AACR
Head and neck cancer is a major global health problem, and squamous cell carcinoma (HNSCC) is its most common subtype. Alcohol and tobacco use are classic risk factors; however, …
Number of citations: 0 aacrjournals.org
A Bahrami, SM Hassanian… - Journal of cellular …, 2018 - Wiley Online Library
The V‐Ki‐ras2 Kirsten rat sarcoma viral oncogene homolog (KRAS) is frequently dysregulated in colorectal cancer (CRC). It is involved in the modulation of several downstream …
Number of citations: 83 onlinelibrary.wiley.com
R Hu, M Lu, L She - European Archives of Oto-Rhino-Laryngology, 2023 - Springer
… Finally, six potential small-molecule drugs and structures were identified which named prostratin, Telomerase Inhibitor IX, epothilone-a, anisomycin, anisomycin and rigosertib sodium (…
Number of citations: 3 link.springer.com
WW Ma, WA Messersmith, GK Dy, CD Weekes… - Clinical Cancer …, 2012 - AACR
… Na; rigosertib sodium) is a non–ATP-binding small molecule that disrupts Plk1-mediated G 2 –M cell-cycle transition, thereby inducing mitotic arrest and apoptosis. In addition, rigosertib …
Number of citations: 56 aacrjournals.org
I Fischer, AC Nickel, N Qin, K Taban, D Pauck… - Cells, 2020 - mdpi.com
… In addition, in the PoD ranking, ponatinib (Ranked 21 by the AUC), doxorubicin hydrochloride (23), rigosertib sodium (25), and the above-mentioned vinflunine tartrate (63) were missing…
Number of citations: 3 www.mdpi.com

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